2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H21F3N4OS and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.13881697 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Structural Analysis
Compounds involving triazole rings, such as the ones synthesized by Liu et al. (2005), exhibit antifungal and plant growth-regulating activities. Their study involved the synthesis of triazole compounds containing the thioamide group, showing the potential for agricultural applications (Fa-Qian Liu et al., 2005).
Antimicrobial Screening
Mahyavanshi et al. (2011) synthesized a series of triazole derivatives and evaluated them for antimicrobial activities, including antibacterial, antifungal, and anti-tuberculosis effects. This research highlights the potential of triazole-containing compounds in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).
Antitumor and Anticancer Activities
Antitumor Evaluation
Yurttaş et al. (2015) synthesized benzothiazole derivatives with potential antitumor activity, screened against human tumor cell lines. This study showcases the importance of structural modifications in enhancing the anticancer potential of chemical compounds (L. Yurttaş et al., 2015).
Enzyme Inhibition and Molecular Docking Studies
Cholinesterase Inhibition
Riaz et al. (2020) reported the synthesis of triazole-derived compounds and their evaluation as enzyme inhibitors, with a focus on acetylcholinesterase and butyrylcholinesterase. This research contributes to understanding how triazole derivatives can be potential candidates for treating diseases associated with enzyme dysfunction (N. Riaz et al., 2020).
Properties
IUPAC Name |
2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4OS/c26-25(27,28)20-13-7-8-14-21(20)29-23(33)17-34-24-31-30-22(16-15-18-9-3-1-4-10-18)32(24)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIKJAFCJSHCLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.